5-(((4-(4-Fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-carboxylic acid
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Overview
Description
5-(((4-(4-Fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C15H10FNO3S2 and its molecular weight is 335.37. The purity is usually 95%.
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Scientific Research Applications
Decarboxylative Fluorination
A study highlighted the transition-metal-free decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, including furan derivatives. This method is crucial for synthesizing fluorinated compounds, which have various applications in medicinal chemistry and material science Xi Yuan, Jian-Fei Yao, Zhen-Yu Tang, 2017.
Synthesis of Heterocycles
Research on the synthesis of 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol from furan-2-carboxylic acid hydrazide has contributed to the development of compounds with potential thiol-thione tautomeric equilibrium, relevant for pharmaceutical and materials chemistry applications M. Koparır, A. Çetin, A. Cansiz, 2005.
Antimycobacterial Agents
The crystal analysis of fluorinated ester derivatives of 5-phenyl-furan-2-carboxylic acids, which are promising as new antimycobacterial agents, showcases the role of such compounds in addressing infectious diseases by interfering with iron homeostasis M. Mori et al., 2022.
Antimicrobial Activities
A study on di- and triorganotin(IV) carboxylates derived from Schiff base reveals their synthesis, characterization, and in vitro antimicrobial activities against various fungi and bacteria. These compounds, derived from carboxylic acids, including furan derivatives, exhibit potential as biocides L. C. Dias et al., 2015.
Anti-inflammatory and Antinociceptive Properties
Research into thiazolopyrimidine derivatives incorporating furan-2-yl groups has demonstrated significant antinociceptive and anti-inflammatory activities. These findings are vital for the development of new therapeutic agents T. Selvam et al., 2012.
Green Chemistry Synthesis
A study on the green chemistry approach to synthesizing 4-thiazolidinone-5-carboxylic acid using deep eutectic solvents indicates a cost-effective, environmentally friendly method for producing heterocyclic compounds with applications in various fields Majid Shaikh et al., 2022.
Analytical and Spectral Studies
Analytical and spectral studies on furan ring-containing organic ligands have contributed to the synthesis and characterization of compounds with potential applications in material science and as antimicrobial agents H. Patel, 2020.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3S2/c16-10-3-1-9(2-4-10)12-8-22-15(17-12)21-7-11-5-6-13(20-11)14(18)19/h1-6,8H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFAHJCTEYBGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)SCC3=CC=C(O3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.